Hydroxy Linoleins
Description
Structure
2D Structure
Properties
Molecular Formula |
C57H98O9 |
|---|---|
Molecular Weight |
927.4 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(9Z,11E)-13-hydroxyoctadeca-9,11-dienoyl]oxy]propyl] (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C57H98O9/c1-4-7-10-11-18-24-33-44-53(60)45-36-27-23-30-38-47-56(62)65-50-54(66-57(63)48-39-29-22-17-13-15-20-26-35-43-52(59)41-32-9-6-3)49-64-55(61)46-37-28-21-16-12-14-19-25-34-42-51(58)40-31-8-5-2/h18-20,24-26,33-35,42-44,51-54,58-60H,4-17,21-23,27-32,36-41,45-50H2,1-3H3/b24-18-,25-19-,26-20-,42-34+,43-35+,44-33+/t51?,52?,53?,54-/m1/s1 |
InChI Key |
LFPTVVBFQWDTOF-WUZIRRCSSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C=C\C(CCCCC)O)OC(=O)CCCCCCC/C=C\C=C\C(CCCCC)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)O)OC(=O)CCCCCCCC=CC=CC(CCCCC)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation Pathways of Hydroxy Linoleins
Autoxidative Processes in Polyunsaturated Triglycerides and Fatty Acids
Autoxidation is a non-enzymatic process that affects polyunsaturated fatty acids (PUFAs) like linoleic acid, particularly within triglycerides. nih.govresearchgate.net This process involves the reaction of fatty acids with molecular oxygen, leading to the formation of hydroperoxides as primary products, which can subsequently be converted to more stable hydroxy derivatives. researchgate.net
The core of autoxidation is lipid peroxidation, a free-radical chain reaction consisting of three main phases: initiation, propagation, and termination. nih.govnih.gov In the initiation step, a pro-oxidant, such as a hydroxyl radical, abstracts a hydrogen atom from a carbon adjacent to a double bond in the linoleic acid molecule, creating a carbon-centered lipid radical (L•). nih.govwikipedia.org This radical is stabilized by rearrangement into a conjugated diene. nih.gov
During the propagation phase, the lipid radical reacts rapidly with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). nih.gov This highly reactive species can then abstract a hydrogen atom from another PUFA molecule, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby continuing the chain reaction. nih.govnih.govwikipedia.org The kinetics of autoxidation in PUFAs are directly related to the number of doubly allylic positions in the molecule. nih.gov For linoleic acid, this process yields conjugated hydroperoxides. acs.org
While lipid hydroperoxides are the primary products of autoxidation, they are relatively unstable intermediates. nih.gov Their conversion to more stable hydroxy fatty acids is facilitated by the action of peroxidase enzymes. researchgate.net These enzymes catalyze the reduction of the hydroperoxide group (-OOH) to a hydroxyl group (-OH). researchgate.net
Various peroxidases, including glutathione (B108866) peroxidases, can perform this reduction. researchgate.netnih.gov For instance, selenium-dependent glutathione peroxidase can reduce hydroperoxides, although its efficiency can be influenced by the size of the substrate molecule. nih.gov This enzymatic reduction is a critical step in detoxifying reactive hydroperoxides and producing the final stable hydroxy linolein (B12465316) compounds. researchgate.net The process involves an electron donor, which is oxidized as the hydroperoxide is reduced to its corresponding alcohol. researchgate.net
Microbial Synthesis of Hydroxy Fatty Acids and Conjugated Derivatives
Microorganisms provide a rich source of enzymes capable of synthesizing hydroxy fatty acids with high specificity. nih.gov Many bacterial species have developed pathways to hydrate (B1144303) unsaturated fatty acids, offering a direct route to these valuable compounds. mdpi.comresearchgate.net
A key class of enzymes in microbial synthesis are fatty acid hydratases (FAHs), which catalyze the addition of a water molecule across a carbon-carbon double bond in an unsaturated fatty acid. mdpi.comnih.gov Oleate hydratases, for example, are known to convert oleic acid into 10-hydroxystearic acid and can also act on other fatty acids like linoleic acid. researchgate.net Specifically, linoleate (B1235992) isomerases can produce 10-hydroxy-12(Z)-octadecenoic acid from linoleic acid as an intermediate step in the formation of conjugated linoleic acid in bacteria such as Lactobacillus. researchgate.net These enzymes are highly regio- and stereospecific. mdpi.comnih.gov For instance, the fatty acid hydratase from Lactobacillus plantarum was used to convert linoleic acid into (S)-10-hydroxy-cis-12-octadecenoic acid with an enantiomeric excess greater than 99%. mdpi.com
To improve the yields of hydroxy fatty acids from microbial systems, metabolic engineering strategies are frequently employed. nih.gov These techniques involve modifying the genetic makeup of microorganisms like Escherichia coli to optimize the production pathway. nih.govfrontiersin.org One successful approach involves the co-expression of a selected thioesterase gene to regulate the chain length of fatty acids along with a fatty acid metabolism regulator and a monooxygenase like P450BM3. nih.govfrontiersin.org This strategy has been shown to significantly boost the production of hydroxy fatty acids. nih.gov Further enhancements have been achieved by optimizing culture conditions, such as supplementing the growth medium with renewable carbon sources like glycerol, which increased the production of certain hydroxy fatty acids to 144 mg/L in engineered E. coli. nih.govfrontiersin.org Such strategies are crucial for developing economically viable microbial production platforms. acs.org
Chemoenzymatic and Enzymatic Synthesis of Hydroxylated Compounds
Chemoenzymatic and purely enzymatic approaches leverage the high selectivity of isolated enzymes to produce specific hydroxylated compounds. mdpi.commdpi.com These methods offer advantages over chemical synthesis, which often requires harsh reaction conditions and can be less specific. mdpi.com Biocatalysis, the use of enzymes in synthesis, is valued for the mild conditions under which enzymes operate and their exquisite selectivity.
Enzymes such as lipases, hydroxylases, and peroxygenases are used for these syntheses. mdpi.comresearchgate.net For example, lipases have been used to catalyze the synthesis of fatty hydroxamic acid derivatives from vegetable oils. mdpi.com More advanced chemoenzymatic strategies combine enzymatic reactions with chemical steps to build complex molecules. mdpi.comnih.gov A key step in many of these syntheses is the introduction of a hydroxyl group, often accomplished using hydroxylase enzymes like cytochrome P450s or Rieske oxygenase-like hydroxylases. mdpi.comnih.gov These enzymes can be engineered to achieve desired regioselectivity, enabling the targeted synthesis of a wide array of hydroxylated natural products and their derivatives. mdpi.com
Data Tables
Table 1: Key Enzymes in Hydroxy Linolein Formation
| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Source Organism Example | Citation |
| Peroxidases | Glutathione Peroxidase | Reduces lipid hydroperoxides to hydroxy fatty acids. | Animals, Plants | researchgate.netnih.gov |
| Hydratases | Fatty Acid Hydratase (FAH) | Catalyzes the direct addition of water to a C=C double bond. | Lactobacillus plantarum | mdpi.comresearchgate.net |
| Isomerases | Linoleate Isomerase | Converts linoleic acid to a hydroxy intermediate. | Lactobacillus sp. | researchgate.netnih.gov |
| Monooxygenases | Cytochrome P450 (e.g., P450BM3) | Inserts an oxygen atom to form a hydroxyl group. | Bacillus megaterium | nih.govnih.gov |
| Lipases | Lipozyme TL IM | Catalyzes esterification/transesterification to create derivatives. | Thermomyces lanuginosus | mdpi.com |
| Hydroxylases | Rieske Oxygenase-like Hydroxylase | Performs specific hydroxylation for complex syntheses. | Bacteria | nih.gov |
Hydroxynitrile Lyases (HNLs) in Asymmetric Hydroxylation
Hydroxynitrile lyases (HNLs) are enzymes that primarily catalyze the cleavage of cyanohydrins to an aldehyde or ketone and hydrogen cyanide. Conversely, they can also catalyze the synthesis of cyanohydrins. A thorough review of scientific literature indicates that Hydroxynitrile Lyases are not a recognized or documented enzymatic pathway for the asymmetric hydroxylation of linoleic acid to form hydroxy linoleins. The established catalytic activity of HNLs is centered on the formation and breakdown of cyanohydrins, and their involvement in fatty acid hydroxylation has not been reported.
Monooxygenases and other Oxidoreductases in Regioselective Hydroxylation
A major pathway for the formation of this compound involves the action of monooxygenases, particularly cytochrome P450 (CYP) enzymes, and other oxidoreductases such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes catalyze the regioselective hydroxylation of linoleic acid to produce various monohydroxy derivatives known as hydroxyoctadecadienoic acids (HODEs).
Human liver microsomes containing cytochrome P450 enzymes metabolize linoleic acid into a mixture of 9-HODE and 13-HODE. This reaction shows a preference for the formation of the R stereoisomer, with an approximate R/S ratio of 80%/20% for both 9-HODE and 13-HODE.
Cyclooxygenases, COX-1 and COX-2, which are well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, can also metabolize linoleic acid. They predominantly form 9(R)-HODE and smaller amounts of 9(S)-HODE. These enzymes also produce 13(S)-HODE and lesser amounts of 13(R)-HODE, with the 13-HODE isomers being the more abundant products.
Lipoxygenases are another class of oxidoreductases that catalyze the dioxygenation of polyunsaturated fatty acids. For instance, 15-lipoxygenase 1 (ALOX15) acts stereospecifically on linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to 13(S)-HODE.
Enzymatic Formation of Hydroxyoctadecadienoic Acids (HODEs) from Linoleic Acid
| Enzyme Class | Specific Enzyme(s) | Substrate | Primary Products | Key Research Findings |
|---|---|---|---|---|
| Monooxygenases | Cytochrome P450 | Linoleic Acid | 9-HODE, 13-HODE | Produces a racemic mixture with a predominance of the R stereoisomer (approx. 80% R). |
| Oxidoreductases | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Linoleic Acid | 9(R)-HODE, 13(S)-HODE | Metabolizes linoleic acid to predominantly 9(R)-HODE and 13(S)-HODE, with 13-HODE being the major product. |
| Oxidoreductases | 15-Lipoxygenase 1 (ALOX15) | Linoleic Acid | 13(S)-HODE | Acts in a highly stereospecific manner to form 13(S)-HODE via a hydroperoxy intermediate. |
Epoxide Hydrolases in Diol Synthesis
The formation of dithis compound, also known as dihydroxy-octadecamonoenoates (DiHOMEs), is a two-step enzymatic process. First, linoleic acid is converted into its epoxide forms, 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME), by cytochrome P450 monooxygenases.
In the second step, these epoxide intermediates are hydrolyzed by epoxide hydrolases to form the corresponding vicinal diols. The key enzyme in this pathway is the soluble epoxide hydrolase (sEH), which catalyzes the conversion of EpOMEs into 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). This enzymatic hydration is an efficient process that regulates the cellular levels of linoleic acid epoxides and their corresponding diols.
Enzymatic Synthesis of Dihydroxy-octadecamonoenoates (DiHOMEs)
| Enzyme | Substrate | Product | Pathway Step |
|---|---|---|---|
| Cytochrome P450 | Linoleic Acid | 9,10-Epoxyoctadecenoic acid (9,10-EpOME), 12,13-Epoxyoctadecenoic acid (12,13-EpOME) | Step 1: Epoxidation |
| Soluble Epoxide Hydrolase (sEH) | 9,10-Epoxyoctadecenoic acid (9,10-EpOME) | 9,10-Dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) | Step 2: Hydrolysis |
| Soluble Epoxide Hydrolase (sEH) | 12,13-Epoxyoctadecenoic acid (12,13-EpOME) | 12,13-Dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) | Step 2: Hydrolysis |
Metabolic Fates and Biochemical Transformations of Hydroxy Linoleins in Biological Systems Non Clinical
In Vitro Metabolic Fate Studies Using Cellular and Subcellular Fractions
In vitro studies utilizing cellular and subcellular fractions have been instrumental in mapping the metabolic landscape of hydroxy linoleins. These experiments allow for a detailed examination of the enzymatic processes and metabolic pathways without the complexities of a whole-organism system.
The initial formation of this compound from linoleic acid is catalyzed by several key enzyme systems, each contributing to the production of specific isomers. The primary enzymes involved are cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. wikipedia.org
Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize linoleic acid into hydroperoxy-octadecadienoic acids (HpODEs), which are subsequently reduced to HODEs. wikipedia.org COX enzymes predominantly produce the R stereoisomer of 9-HODE and the S stereoisomer of 13-HODE, with COX-2 showing a greater preference for linoleic acid than COX-1. wikipedia.orgwikipedia.org Studies in human umbilical vein endothelial cells have shown that this synthesis can be significantly reduced by COX inhibitors like aspirin (B1665792) and ibuprofen, confirming the role of cyclooxygenase in HODE production. nih.gov
Lipoxygenases (LOX): The 15-lipoxygenase-1 (ALOX15) enzyme acts on linoleic acid to stereospecifically form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then rapidly reduced by cellular peroxidases to 13(S)-HODE. wikipedia.orgnih.gov In contrast, the murine 8(S)-lipoxygenase, a homolog of human ALOX15B, metabolizes linoleic acid primarily to 9(S)-HODE. wikipedia.org
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes hydroxylate linoleic acid to produce a racemic mixture of both 9-HODE and 13-HODE. wikipedia.orgwikipedia.org These reactions typically yield a predominance of the R stereoisomer over the S stereoisomer. wikipedia.orgwikipedia.org Specific isozymes, such as CYP2S1, have been identified as ω-1 hydroxylases for several polyunsaturated fatty acids, including linoleic acid. nih.gov
The following table summarizes the primary enzymatic sources of 9-HODE and 13-HODE.
| Enzyme System | Primary Hydroxy Linolein (B12465316) Products | Stereoisomer Specificity | Reference |
|---|---|---|---|
| Cyclooxygenase-1 & 2 (COX-1/2) | 9-HODE, 13-HODE | Predominantly 9(R)-HODE and 13(S)-HODE | wikipedia.orgwikipedia.org |
| 15-Lipoxygenase-1 (ALOX15) | 13-HODE | Highly specific for 13(S)-HODE | wikipedia.orgnih.gov |
| Cytochrome P450 (CYP) | 9-HODE, 13-HODE | Racemic mixtures, with a predominance of R isomers (e.g., 80% R / 20% S in human liver microsomes) | wikipedia.orgwikipedia.org |
Once formed, this compound are not metabolically inert. They serve as substrates for further enzymatic reactions, leading to a variety of other bioactive molecules.
Oxidation to Ketones: A primary interconversion pathway is the oxidation of the hydroxyl group to a ketone. 13(S)-HODE is oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE) by an NAD+-dependent 13-HODE dehydrogenase, an enzyme activity identified in rat colonic tissue. wikipedia.orgnih.gov Similarly, 9-HODE can be metabolized to its corresponding ketone, 9-oxo-octadecadienoic acid (9-oxoODE). wikipedia.org These oxidized linoleic acid metabolites (OXLAMs) have their own distinct biological activities. wikipedia.org
Formation of Trihydroxy and Epoxy Derivatives: In certain tissues, linoleic acid can undergo more complex transformations. For instance, metabolites such as 9,10-epoxy-13-hydroxy-octadecenoate (9,13-EHL) and 9,10,13-trihydroxy-octadecenoate (9,10,13-THL) have been identified. nih.gov These pathways involve enzymes like arachidonate (B1239269) lipoxygenases (ALOX12B, ALOXE3) and dehydrogenases. nih.gov Epoxide hydrolysis, either enzymatically or in a low pH environment, can convert epoxy-hydroxy derivatives into trihydroxy forms. nih.gov
Esterification into Complex Lipids: Studies have identified linoleic acid esters of hydroxy linoleic acids (LAHLAs), such as 9-LAHLA and 13-LAHLA, as a distinct class of lipids. nih.govresearchgate.net These molecules are formed by the esterification of a hydroxy linoleic acid with another linoleic acid molecule and are found endogenously in mouse and human adipose tissue. nih.gov
The table below outlines key metabolic conversions of this compound.
| Initial Substrate | Enzymatic Process | Resulting Metabolite | Reference |
|---|---|---|---|
| 13-Hydroxyoctadecadienoic acid (13-HODE) | Dehydrogenation (e.g., by 13-HODE dehydrogenase) | 13-oxo-octadecadienoic acid (13-oxoODE) | wikipedia.orgnih.gov |
| 9-Hydroxyoctadecadienoic acid (9-HODE) | Dehydrogenation | 9-oxo-octadecadienoic acid (9-oxoODE) | wikipedia.org |
| 13-Hydroxy-9,10-epoxy octadecenoate (9,13-EHL) | Epoxide Hydrolysis | 9,10,13-Trihydroxy-octadecenoate (9,10,13-THL) | nih.gov |
| 13-Hydroxy linoleic acid + Linoleic Acid | Esterification | 13-Linoleic acid ester of hydroxy linoleic acid (13-LAHLA) | nih.gov |
Lipid droplets are cellular organelles central to lipid metabolism, serving as storage depots for neutral lipids like triglycerides and cholesteryl esters. nih.govnih.govnih.gov In vitro studies show that this compound are actively incorporated into these structures.
Once synthesized, HODEs can be esterified into complex lipids such as phospholipids (B1166683) and triglycerides and subsequently stored within the core of cytoplasmic lipid droplets. nih.gov This process serves not only as a storage mechanism but also sequesters these bioactive lipids, preventing them from exerting immediate effects on cellular signaling pathways. nih.gov
The turnover of lipids within these droplets is a dynamic process. nih.govnih.gov Lipolysis, the breakdown of stored triacylglycerols by lipases, releases fatty acids for various metabolic needs. nih.gov This mobilization can also release stored HODEs, making them available for intracellular signaling or further biotransformation. nih.gov The rate of turnover can be investigated using stable isotope labeling, which allows for the tracking of individual lipids as they are incorporated into and released from different cellular pools. mdpi.com
Endogenous Biochemical Roles and Metabolism (Non-Clinical)
Within the cell, this compound are integrated into various lipid pools and are subject to further metabolic processing, underscoring their role in cellular lipid homeostasis.
This compound are readily integrated into various intracellular lipid pools. A primary destination is the esterification into the sn-2 position of membrane phospholipids. wikipedia.org This incorporation can alter the physical properties of the membrane. Additionally, HODEs are incorporated into the neutral lipids, such as triglycerides and cholesteryl esters, that constitute the core of lipid droplets. nih.gov
Studies using labeled HODEs have demonstrated their rapid incorporation into esterified lipid fractions in plasma and preferential uptake into the liver, adipose tissue, and heart. nih.gov This indicates a systemic distribution and integration into the lipid pools of various tissues. The presence of HODEs within these pools suggests they can be stored and mobilized according to the metabolic state of the cell. nih.govnih.gov
This compound undergo further biotransformations that can lead to either inactivation and disposal or the generation of new signaling molecules.
Oxidation: As previously mentioned, the oxidation of 9-HODE and 13-HODE to their corresponding keto-derivatives, 9-oxoODE and 13-oxoODE, is a significant metabolic step. wikipedia.orgwikipedia.org This conversion is catalyzed by specific NAD+-dependent dehydrogenases. nih.gov
Beta-Oxidation: Peroxisome-dependent β-oxidation is a recognized pathway for the degradation of 13(S)-HODE. wikipedia.org This process involves the sequential shortening of the fatty acid chain, leading to the formation of 16-carbon, 14-carbon, and 12-carbon products that are then released from the cell. wikipedia.org This pathway likely serves to inactivate and clear HODEs. wikipedia.org The degradation of 2,4-decadienoyl-CoA, an assumed metabolite of linoleic acid, has been shown to proceed via reduction followed by the β-oxidation pathway in rat heart mitochondria. nih.gov
Anaerobic Degradation: In anaerobic conditions, linoleic acid can be degraded into a series of saturated and unsaturated products. researchgate.net This pathway involves the transient formation of oleic and palmitoleic acids, followed by the production of saturated fatty acids like palmitic and myristic acids, which are then further degraded. researchgate.net
These degradation pathways are crucial for regulating the intracellular concentrations of this compound and their more potent metabolites, thereby maintaining cellular homeostasis.
Comparative Metabolic Studies across Different Organisms (e.g., Plant, Microbial)
The biochemical transformation of linoleic acid into its hydroxylated derivatives, collectively known as this compound, occurs across different biological kingdoms, notably in plants and various microorganisms. While both groups of organisms metabolize linoleic acid, the enzymatic pathways, intermediates, and final products often exhibit distinct characteristics. This section provides a comparative analysis of these metabolic routes, highlighting the key enzymatic players and the resulting diversity of hydroxy linolein compounds.
In plants, the primary mechanism for the hydroxylation of linoleic acid is the lipoxygenase (LOX) pathway. mdpi.comnih.gov This pathway is initiated by the action of lipoxygenase enzymes, which are non-heme iron-containing dioxygenases. nih.govubaya.ac.id Plant LOXs catalyze the regio- and stereospecific insertion of molecular oxygen into polyunsaturated fatty acids like linoleic acid. nih.gov Depending on the specific LOX isoform, oxygenation occurs at either the C-9 or C-13 position of the linoleic acid carbon chain, leading to the formation of 9-hydroperoxy-octadecadienoic acid (9-HPODE) or 13-hydroperoxy-octadecadienoic acid (13-HPODE), respectively. mdpi.commdpi.com These hydroperoxides are key intermediates that can be further metabolized by other enzymes. One major subsequent pathway involves hydroperoxide lyase (HPL), which cleaves the hydroperoxides to produce shorter-chain aldehydes and oxo-acids. researchgate.netuliege.be
In contrast, microbial metabolism of linoleic acid, particularly by bacteria, often proceeds through a hydration mechanism catalyzed by enzymes known as linoleate (B1235992) hydratases (LAHs). nih.govmdpi.com Unlike the dioxygenase reaction in plants, this pathway involves the direct addition of a water molecule across a double bond of the fatty acid. mdpi.com Lactic acid bacteria, such as various species of Lactobacillus, are well-studied for this capability. nih.govnih.gov These bacteria can possess different types of hydratases, leading to the formation of distinct hydroxy linolein isomers. For instance, linoleate 10-hydratase (10-LAH) produces 10-hydroxy-12-octadecenoic acid (10-HOE), while linoleate 13-hydratase (13-LAH) generates 13-hydroxy-9-octadecenoic acid. nih.govnih.gov Some bacteria, like Lactobacillus plantarum, can further metabolize these monohydroxy fatty acids. nih.gov
The following tables provide a detailed comparison of the key enzymes and metabolic products in plant and microbial systems.
Table 1: Comparative Overview of Linoleic Acid Metabolism in Plants and Microbes
| Feature | Plant Metabolism | Microbial Metabolism |
| Primary Enzyme Class | Lipoxygenases (LOXs), Hydroperoxide Lyases (HPLs) mdpi.comresearchgate.net | Linoleate Hydratases (LAHs) nih.govmdpi.com |
| Initial Reaction | Dioxygenation (addition of O₂) nih.gov | Hydration (addition of H₂O) mdpi.com |
| Key Intermediate | Hydroperoxy-octadecadienoic acids (HPODEs) mdpi.com | Hydroxy-octadecenoic acids (HOEs) nih.gov |
| Primary Products | 9-HPODE, 13-HPODE mdpi.com | 10-HOE, 13-HOE nih.gov |
| Oxygen Requirement | Aerobic nih.gov | Often Anaerobic nih.gov |
Table 2: Detailed Research Findings on Hydroxy Linolein Formation
| Organism | Enzyme(s) | Substrate | Key Hydroxy Product(s) |
| Plant | |||
| Glycine max (Soybean) | Lipoxygenase-1 (LOX-1) mdpi.com | Linoleic Acid | 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) mdpi.com |
| Hordeum vulgare (Barley) | Lipoxygenase, Hydroperoxide Isomerase nih.gov | Linoleic Acid | 9-hydroxy-10-oxo-cis-12-octadecenoic acid, 13-hydroxy-10-oxo-trans-11-octadecenoic acid nih.gov |
| Avena sativa (Oat) | Not specified, part of FAHFA biosynthesis | Linoleic Acid | 9-LAHLA, 13-LAHLA, 15-LAHLA (Linoleic acid esters of hydroxy linoleic acid) researchgate.net |
| Microbe | |||
| Lactobacillus acidophilus | Linoleate 13-hydratase (13-LAH) nih.gov | Linoleic Acid | 13(S)-hydroxy-9-octadecenoic acid, 10,13-dihydroxyoctadecanoic acid nih.gov |
| Lactobacillus plantarum | Linoleate 10-hydratase (10-LAH) nih.govresearchgate.net | Linoleic Acid | 10-hydroxy-12-octadecenoic acid (10-HOE) nih.govnih.gov |
| Pediococcus pentosaceus | Linoleate 13-hydratase (13-LAH) nih.gov | Linoleic Acid | 13(S)-hydroxy-9-octadecenoic acid nih.gov |
These comparative studies reveal fundamental differences in the biochemical strategies employed by plants and microorganisms to functionalize linoleic acid. While plants utilize an oxygen-dependent pathway to generate hydroperoxide intermediates, which are precursors to a wide array of signaling molecules and volatiles, bacteria primarily use a hydration mechanism to directly form stable hydroxy fatty acids. nih.govnih.gov The discovery of these distinct pathways underscores the metabolic versatility found in nature for the transformation of common lipid molecules.
Role of Hydroxy Linoleins in Oxidative Stress Research Mechanistic Focus
Relationship to Lipid Peroxidation Biomarkers and Assessment Methods
The oxidation of lipids, known as lipid peroxidation, is a primary indicator of oxidative stress, and its products serve as crucial biomarkers. mdpi.com Hydroxy linoleins, particularly HODEs, are recognized as significant and stable markers of lipid peroxidation. nih.gov
The process begins when reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) like linoleic acid, initiating a chain reaction that produces lipid hydroperoxides as primary products. nih.govnih.gov These hydroperoxides are then converted to more stable hydroxy derivatives, such as HODEs. The measurement of total hydroxyoctadecadienoic acid (tHODE) has been proposed as a reliable biomarker for assessing oxidative stress in vivo. nih.gov Unlike primary hydroperoxides, which are unstable, or secondary products like aldehydes, which can be highly reactive, HODEs offer a more stable and quantifiable measure of lipid damage. mdpi.com
Various analytical methods are employed to detect and quantify these biomarkers. Techniques such as gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are used for direct and precise measurement. nih.gov Enzyme-linked immunosorbent assays (ELISA) offer a more convenient and high-throughput alternative for quantifying specific oxidation products. nih.govpreprints.org The choice of method often depends on the specific research question, sample type, and required sensitivity.
| 4-Hydroxynonenal (4-HNE) | n-6 Polyunsaturated Fatty Acids (e.g., Linoleic, Arachidonic) | A major aldehyde product of lipid peroxidation. mdpi.comnih.gov | Highly reactive and cytotoxic; forms adducts with proteins and DNA. nih.gov |
Mechanistic Associations with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Pathways
The formation of this compound is mechanistically linked to the activity of ROS and RNS. ROS, which include superoxide (B77818) radicals (O₂•-), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), are byproducts of normal cellular metabolism, particularly from sources like mitochondria and NADPH oxidases. nih.govnih.gov
The process of lipid peroxidation is typically initiated by the hydroxyl radical, which is reactive enough to abstract a hydrogen atom from a methylene (B1212753) group in a polyunsaturated fatty acid like linoleic acid. nih.gov This creates a lipid radical, which then reacts with molecular oxygen to form a lipid peroxyl radical. This radical can, in turn, abstract a hydrogen atom from another lipid molecule, propagating a chain reaction and forming a lipid hydroperoxide (e.g., hydroperoxyoctadecadienoic acid or HPODE). These HPODEs are then reduced to the more stable this compound (HODEs).
RNS, such as nitric oxide (NO•) and the potent oxidant peroxynitrite (ONOO⁻), also contribute to this process. nih.gov Peroxynitrite, formed from the rapid reaction of nitric oxide with superoxide, can directly initiate lipid peroxidation or modify lipids and proteins, exacerbating the oxidative environment. mdpi.comnih.gov The interplay between ROS and RNS pathways creates a complex oxidative milieu where the production of this compound is a direct consequence of the attack on cellular lipids. researchgate.net For instance, increased ROS production can lead to a "ROS-induced ROS release" from mitochondria, amplifying the initial oxidative event and subsequent lipid damage. nih.gov
Cellular Responses to Oxidized Fatty Acids and Their Derivatives at a Molecular Level
Cells possess sophisticated mechanisms to respond to the presence of oxidized lipids like this compound. These responses are critical for mitigating damage and restoring cellular balance. reactome.org When levels of oxidized fatty acids rise, they can act as signaling molecules, triggering specific stress response pathways. mdpi.com
A key pathway activated in response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of oxidative stressors, including lipid peroxidation products, Nrf2 is released and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the DNA, promoting the transcription of a suite of protective genes. researchgate.net These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, which is involved in the synthesis of the antioxidant glutathione (B108866). researchgate.netnih.gov
Other cellular responses include the unfolded protein response (UPR), which is activated by stress in the endoplasmic reticulum—a site of lipid synthesis. nih.gov Oxidized lipids can disrupt protein folding, triggering the UPR to enhance the cell's protein-folding capacity and degrade misfolded proteins. If the stress is too severe or prolonged, these pathways can switch from promoting survival to initiating programmed cell death (apoptosis) to eliminate damaged cells. nih.govresearchgate.net
Modulation of Cellular Homeostasis and Stress Response Systems
The cellular responses to this compound and other oxidized lipids are fundamental to modulating cellular homeostasis. nih.gov By activating signaling pathways like Nrf2-ARE, cells can mount a coordinated defense to counteract oxidative damage and re-establish redox balance. nih.govmdpi.com The induction of antioxidant enzymes helps to neutralize excess ROS, thereby reducing the rate of lipid peroxidation and breaking the cycle of oxidative damage. researchgate.net
The heat shock response (HSR) is another critical system for maintaining protein homeostasis (proteostasis), which can be disrupted by reactive lipid species. researchgate.net This response involves the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to refold damaged proteins or target them for degradation, preventing the accumulation of toxic protein aggregates.
These stress response systems are interconnected. For example, mitochondrial stress, a major source of ROS, can trigger its own specific unfolded protein response (UPRmt) and is closely linked with broader cellular stress responses. reactome.org Ultimately, the ability of a cell to sense the presence of this compound and other damage-associated molecules and subsequently activate these defense systems is crucial for survival under conditions of oxidative stress. Failure or dysregulation of these homeostatic mechanisms can contribute to the progression of various diseases. nih.gov
Table 2: Key Cellular Stress Response Pathways Modulated by Oxidative Stress
| Pathway | Trigger | Key Molecules | Cellular Outcome |
|---|---|---|---|
| Nrf2-ARE Pathway | Oxidative Stress, Electrophiles (e.g., 4-HNE) | Nrf2, Keap1, ARE, HO-1 | Upregulation of antioxidant and cytoprotective genes to restore redox homeostasis. nih.govmdpi.com |
| Unfolded Protein Response (UPR) | Accumulation of unfolded proteins in the ER. nih.gov | PERK, IRE1, ATF6 | Halts protein translation, increases protein folding capacity, and induces degradation of misfolded proteins. Can trigger apoptosis under severe stress. nih.gov |
| Heat Shock Response (HSR) | Proteotoxic stress, accumulation of misfolded proteins. | HSF1, Heat Shock Proteins (HSPs) | Synthesis of chaperone proteins to refold or degrade damaged proteins, maintaining proteostasis. researchgate.net |
| NF-κB Pathway | Inflammatory stimuli, ROS. mdpi.com | NF-κB, IκB | Transcription of pro-inflammatory cytokines and cell survival genes. mdpi.com |
Advanced Research Perspectives and Future Directions in Hydroxy Linolein Studies
Development of Novel Analytical Platforms for Comprehensive Isomer Profiling
A significant challenge in studying hydroxy linoleins is the vast number of isomers that can be formed, each potentially having unique biological activities. biorxiv.org The development of advanced analytical platforms is crucial for the comprehensive profiling of these isomers. Current methodologies largely rely on liquid chromatography-mass spectrometry (LC-MS), which provides high sensitivity and is essential for detecting the low abundance of these compounds in biological samples. nih.govnih.gov
Future advancements will likely focus on enhancing chromatographic separation to resolve the various regioisomers and stereoisomers. nih.govnih.gov Multi-dimensional mass spectrometry-based shotgun lipidomics is an emerging technique that offers high sensitivity and specificity without the need for chromatographic separation. nih.gov Innovations in tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry are enabling more detailed structural elucidation of oxidized lipids. nih.govresearchgate.net The integration of ion mobility spectrometry with mass spectrometry is another promising avenue, as it provides an additional dimension of separation based on the ion's size and shape.
The development of sophisticated bioinformatics tools and comprehensive spectral libraries will be instrumental in managing and interpreting the large datasets generated by these high-throughput analytical techniques. nih.gov These platforms will facilitate the accurate identification and quantification of a wide array of hydroxy linolein (B12465316) isomers, paving the way for a more complete understanding of their roles in biological systems. consensus.app
Table 1: Advanced Analytical Techniques for Hydroxy Linolein Isomer Profiling
| Analytical Technique | Principle | Advantages | Future Directions |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates isomers based on their physicochemical properties followed by mass-to-charge ratio detection. nih.gov | High sensitivity and specificity, suitable for complex biological matrices. nih.gov | Development of novel stationary phases for improved isomer separation. |
| Tandem Mass Spectrometry (MS/MS) | Fragments precursor ions to generate characteristic product ions for structural identification. nih.gov | Provides detailed structural information, including the position of the hydroxyl group. biorxiv.org | Integration of new fragmentation techniques for unambiguous isomer identification. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Adds another dimension of separation, aiding in the resolution of co-eluting isomers. | Wider adoption and development of IMS-MS platforms tailored for lipidomics. |
| Shotgun Lipidomics | Direct infusion of lipid extracts into the mass spectrometer without prior chromatographic separation. nih.gov | High-throughput analysis, rapid screening of lipid profiles. nih.gov | Improved algorithms for deconvolution of complex spectra and isomer differentiation. |
Exploration of Tailored Enzymatic Pathways for Controlled Biosynthesis
The controlled and specific synthesis of hydroxy linolein isomers is essential for studying their individual biological functions. Chemical synthesis methods are often complex and can produce a mixture of isomers. Therefore, there is a growing interest in exploring tailored enzymatic pathways for the controlled biosynthesis of these compounds.
Enzymes such as lipoxygenases (LOXs), cytochrome P450 monooxygenases (CYPs), and fatty acid hydratases are key players in the natural production of hydroxy fatty acids. researchgate.net Researchers are investigating the use of recombinant microorganisms, such as Escherichia coli, engineered to express specific enzymes for the targeted production of this compound. frontiersin.org For instance, the linoleic acid Δ9 hydratase from Lactobacillus plantarum has been successfully used for the efficient enzymatic production of 10-hydroxy-cis-12-octadecenoic acid. Similarly, putative lipoxygenases from cyanobacteria have been shown to efficiently transform linoleic acid into 13(S)-hydroxy-9,11-(Z,E)-octadecadienoic acid. acs.org
Metabolic engineering and synthetic biology approaches are being employed to design and optimize these biosynthetic pathways, enhance enzyme stability and activity, and increase the tolerance of host organisms to fatty acids. These strategies hold great promise for the sustainable and scalable production of specific hydroxy linolein isomers, which are crucial for in-depth biological investigations. nih.gov The elucidation of the intricate enzymatic pathways, such as the one for linoleoyl-omega-hydroxyceramide biosynthesis, provides a blueprint for future engineering efforts. researchgate.net
Investigation of Isomer-Specific Biochemical Activities and Mechanistic Pathways
A critical area of future research is the investigation of the specific biochemical activities of individual hydroxy linolein isomers and the elucidation of their underlying mechanistic pathways. It is becoming increasingly clear that different isomers can have distinct, and sometimes opposing, biological effects. For example, in the context of conjugated linoleic acids, the cis-9,trans-11 isomer is primarily associated with anticarcinogenic effects, while the trans-10,cis-12 isomer is more effective in reducing body fat.
Understanding how specific hydroxy linolein isomers interact with cellular targets, such as receptors and enzymes, is key to unraveling their functions. The metabolism of linoleic acid through cytochrome P450 pathways, for instance, leads to the formation of epoxyoctadecenoic acids, which are further metabolized to dihydroxyoctadecenoic acids with various signaling properties. nih.gov The pathways for oxylipin biosynthesis are complex, with linoleic acid being converted into various hydroperoxides by lipoxygenases, which are then further metabolized into a range of bioactive molecules. researchgate.net
Future studies will need to employ a combination of lipidomics, proteomics, and genomics to identify the specific proteins and signaling pathways that are modulated by different hydroxy linolein isomers. This will provide a more detailed picture of their roles in health and disease, including their involvement in inflammatory processes and the regulation of epidermal barrier function. nih.gov
Integration of Computational Modeling and Simulation for Predictive Research
Computational modeling and simulation are becoming indispensable tools for predictive research in the field of this compound. These approaches can provide valuable insights into the mechanisms of lipid oxidation, the formation of different isomers, and their interactions with biological molecules. researchgate.netrsc.org
Density functional theory (DFT) and other quantum chemical methods can be used to study the thermodynamics and kinetics of the chemical reactions involved in the formation of this compound. rsc.org Molecular dynamics (MD) simulations can be employed to model the behavior of these lipids within biological membranes and their binding to proteins, helping to predict their functional effects. nih.gov
Machine learning and artificial intelligence are also being applied to predict the outcomes of lipid oxidation and to identify potential biomarkers from large lipidomics datasets. researchgate.net For instance, artificial neural networks have been used to create intelligent evaluation models for free radicals in thermally oxidized oils. researchgate.net The development of comprehensive databases and sophisticated software for the analysis of oxidized lipids is crucial for advancing this area of research. nih.gov These computational tools, when integrated with experimental data, will accelerate the pace of discovery in hydroxy linolein research. nih.gov
Application of Systems Biology Approaches for Holistic Understanding of Lipid Metabolism and Oxidative Stress
A holistic understanding of the role of this compound in lipid metabolism and oxidative stress requires the application of systems biology approaches. nih.govnih.gov These approaches integrate data from multiple "omics" platforms, including lipidomics, genomics, transcriptomics, and proteomics, to construct comprehensive models of biological systems. researchgate.netmdpi.com
By applying a systems biology lens, researchers can map the complex networks of interactions that govern lipid metabolism and how these networks are perturbed in disease states. mdpi.com This can help to identify key regulatory nodes and potential therapeutic targets. For example, systems biology can be used to understand how disturbances in lipid metabolism contribute to the pathogenesis of common diseases. nih.govresearchgate.net
The integration of lipidomics data into genome-scale metabolic models is a powerful tool for predicting lipidome-wide changes in response to various stimuli. researchgate.net These holistic approaches will be essential for moving beyond the study of individual molecules to a more comprehensive understanding of the dynamic and interconnected nature of lipid metabolism and its role in maintaining cellular homeostasis and responding to oxidative stress. nih.govlongdom.orgresearchgate.net
Q & A
Q. What ethical and practical considerations arise when studying this compound in human tissues?
- Methodological Answer : For human-derived samples, obtain IRB approval and document informed consent. Use de-identified biospecimens from biorepositories to ensure reproducibility. Address confounding factors (e.g., dietary lipid intake) via stratified analysis. Collaborate with biostatisticians to power studies adequately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
